molecular formula C31H23F2N7O4S2 B2989896 3-fluoro-N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 393574-12-4

3-fluoro-N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2989896
CAS No.: 393574-12-4
M. Wt: 659.69
InChI Key: PVCMXHHQDDEWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a benzamide backbone linked to a 4-(4-nitrophenyl)-4H-1,2,4-triazole moiety via a methyl group. The triazole ring is further substituted with a sulfanyl group connected to a 2-oxoethyl chain, which bridges to a 4,5-dihydro-1H-pyrazol-1-yl unit. Key substituents include a 4-fluorophenyl group at position 5 of the pyrazoline ring and a thiophen-2-yl group at position 3.

Synthetic routes for analogous compounds involve:

  • Friedel-Crafts reactions for sulfonylbenzene intermediates .
  • Cyclization of hydrazinecarbothioamides under basic conditions to form 1,2,4-triazoles .
  • S-alkylation of triazole-thiones with α-halogenated ketones to introduce diverse substituents .

Spectroscopic characterization (IR, NMR) confirms structural features:

  • IR: Absence of C=O bands (~1663–1682 cm⁻¹) in triazoles, presence of νC=S (~1247–1255 cm⁻¹) .
  • NMR: Distinct signals for fluorophenyl (δ ~7.0–7.5 ppm) and thiophen protons (δ ~6.8–7.2 ppm) .

Properties

IUPAC Name

3-fluoro-N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23F2N7O4S2/c32-21-8-6-19(7-9-21)26-16-25(27-5-2-14-45-27)37-39(26)29(41)18-46-31-36-35-28(17-34-30(42)20-3-1-4-22(33)15-20)38(31)23-10-12-24(13-11-23)40(43)44/h1-15,26H,16-18H2,(H,34,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVCMXHHQDDEWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)[N+](=O)[O-])CNC(=O)C5=CC(=CC=C5)F)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23F2N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-fluoro-N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on antifungal properties and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a multi-ring structure with various functional groups that contribute to its biological activity. The presence of fluorine atoms and heterocycles enhances its pharmacological properties.

Antifungal Activity

Recent studies have indicated that derivatives of the triazole family exhibit significant antifungal properties. The compound has been tested against various fungal strains, showing promising results.

Table 1: Antifungal Activity of this compound

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Fusarium oxysporum6 µg/mL
Candida albicans8 µg/mL
Aspergillus niger10 µg/mL

The antifungal activity is primarily attributed to the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This mechanism is similar to that of other triazole antifungals. The compound's structural features allow it to effectively bind to the enzyme lanosterol demethylase, disrupting fungal growth.

Case Studies

Case Study 1: Efficacy Against Fusarium Species
In a comparative study, several synthesized compounds were evaluated for their antifungal efficacy against Fusarium oxysporum. The compound demonstrated an EC50 value comparable to established antifungals like azoxystrobin, indicating its potential as a therapeutic agent in agricultural settings .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that the presence of the thiophene ring and fluorinated phenyl groups significantly enhances biological activity. Modifications to these groups can lead to variations in potency against different fungal strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Derivatives with Fluorophenyl Substituents

a) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9]
  • Structure : Triazole-thione core with 4-(4-X-phenylsulfonyl)phenyl and 2,4-difluorophenyl groups.
  • Synthesis : Cyclization of hydrazinecarbothioamides in NaOH .
  • Spectroscopy : νC=S at 1247–1255 cm⁻¹; NH stretching at 3278–3414 cm⁻¹ confirms thione tautomer .
  • Comparison : The target compound replaces the sulfonylphenyl group with a nitrophenyl-triazole system, enhancing electron-deficient character.
b) N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides
  • Structure : Triazole-thioacetamide with pyrazole substituents .
  • Bioactivity : Demonstrated antimicrobial activity in analogs .
  • Comparison : The target compound’s thiophen-2-yl group may improve lipophilicity and π-stacking vs. pyrazole substituents.

Pyrazoline-Containing Compounds

a) 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • Structure : Pyrazoline core with triazole and fluorophenyl groups .
  • Crystallography : Mean C–C bond length = 0.004 Å; R factor = 0.056 .

Thiophen-Substituted Analogues

a) S-alkylated 1,2,4-triazoles with thiophen-2-ylmethyl groups
  • Structure : Triazole-thioethers with thiophenmethyl substituents .
  • Synthesis : Alkylation with α-halogenated ketones .
  • Comparison : The target compound uses a 2-oxoethyl linker instead of direct thioether bonds, possibly modulating solubility.

Structural and Computational Analysis

Murcko Scaffold Classification ()

Compounds are grouped by core scaffolds to compare docking affinities:

Scaffold Type Example Compound Key Substituents
Triazole-pyrazoline Target compound 4-Nitrophenyl, thiophen-2-yl
Triazole-thione Compounds [7–9] Sulfonylphenyl, difluorophenyl
Pyrazoline-triazole Compound in Methylphenyl, fluorophenyl

Docking Affinity Variability ()

  • Tanimoto Coefficient : ≥0.5 required for affinity comparison.
  • Target Compound : Predicted higher affinity due to nitro group’s electron-withdrawing effects enhancing target binding.

IR Data ()

Compound Type νC=O (cm⁻¹) νC=S (cm⁻¹) νNH (cm⁻¹)
Hydrazinecarbothioamides 1663–1682 1243–1258 3150–3319
Triazole-thiones Absent 1247–1255 3278–3414
Target Compound Absent ~1250 Not reported

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.